REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[N:4][CH:3]=1>CO.[Ni]>[NH2:5][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=1[CH:2]([CH3:1])[CH2:3][NH2:4]
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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CC1=CN=NC2=CC=CC=C12
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
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3 g
|
Type
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catalyst
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Smiles
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[Ni]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The catalyst was removed
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Type
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WASH
|
Details
|
washed with methanol
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Type
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ADDITION
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Details
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The filtrate was treated with an excess of HCl in isopropanol
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Type
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ADDITION
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Details
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ether was then added
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Type
|
TEMPERATURE
|
Details
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the solution cooled
|
Type
|
FILTRATION
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Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(CN)C)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |